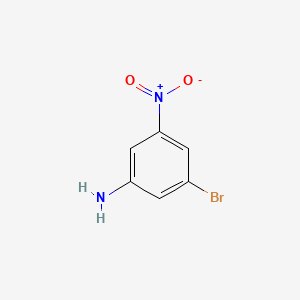

3-Bromo-5-nitroaniline

説明

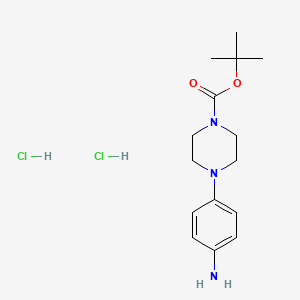

3-Bromo-5-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-nitroaniline consists of a benzene ring substituted with a bromo group at the 3rd position and a nitro group at the 5th position . The exact mass of the molecule is 215.953430 .Physical And Chemical Properties Analysis

3-Bromo-5-nitroaniline has a density of 1.8±0.1 g/cm3, a boiling point of 346.6±22.0 °C at 760 mmHg, and a flash point of 163.4±22.3 °C . The compound is solid at room temperature .科学的研究の応用

Synthesis and Molecular Characterization

3-Bromo-5-nitroaniline has been used in various synthesis processes. For example, it was involved in the synthesis of 5-arylamino-2-picolines and played a role in confirming structures through reduction and ring closure processes (Peterson & Tolman, 1977). Additionally, it was a key intermediate in the synthesis of D-π-A azobenzene derivatives, contributing to the creation of novel compounds with sensitive photochromic responses (Song Xiume, 2015).

Photochromic Properties

3-Bromo-5-nitroaniline has demonstrated significant application in the realm of photochromic properties. Its derivatives, synthesized through various chemical reactions, have displayed a photochromic response, showcasing its utility in materials that change color under light exposure. The isomerization speeds of these derivatives were mainly dependent on molecular steric hindrance (Song Xiume, 2015).

Computational and Spectroscopic Analysis

In computational and spectroscopic fields, 3-Bromo-5-nitroaniline derivatives have been used for studying molecular structure, electronic, and vibrational characteristics. Advanced techniques like DFT/B3LYP calculations, FT-IR, and FT-Raman spectral data have been employed to analyze these compounds, offering insights into their properties and potential applications in various scientific domains (Abraham, Prasana & Muthu, 2017).

Application in Materials Science

In materials science, derivatives of 3-Bromo-5-nitroaniline have been used to explore their potential as nonlinear optical (NLO) materials. Their high first-order hyperpolarizability and dipole moment indicate their suitability for NLO applications, which are essential in the development of new photonic and electronic materials (Abraham, Prasana & Muthu, 2017).

Safety and Hazards

作用機序

Target of Action

It’s known that nitroaniline compounds can be reduced and can also be n-oxidized . The resulting hydroxylamine and nitroso-derivatives can have various effects influenced by the substituent in the corresponding position .

Mode of Action

The compound can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

The compound’s synthesis involves a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially influence various biochemical pathways.

Result of Action

It’s known that nitroaniline compounds can form hydroxylamine and nitroso-derivatives , which can have various effects at the molecular and cellular levels.

Action Environment

The action of 3-Bromo-5-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere and kept in a dark place . These conditions can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

3-bromo-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLFQPJKTXGLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212882 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitroaniline | |

CAS RN |

63460-07-1 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole](/img/structure/B3021633.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B3021635.png)

![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)

![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)